molecular formula C7H3BrF2O2 B129516 5-Bromo-2,4-difluorobenzoic acid CAS No. 28314-83-2

5-Bromo-2,4-difluorobenzoic acid

Cat. No.: B129516
CAS No.: 28314-83-2
M. Wt: 237 g/mol
InChI Key: BLSMDXUAEFVYID-UHFFFAOYSA-N
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Description

5-Bromo-2,4-difluorobenzoic acid is a chemical compound with the molecular formula C7H3BrF2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5, 2, and 4 on the benzene ring are substituted with bromine and fluorine atoms, respectively . This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Bromo-2,4-difluorobenzoic acid typically involves the bromination of 2,4-difluorobenzoic acid. One common method includes reacting 2,4-difluorobenzoic acid with a brominating reagent in concentrated sulfuric acid. The reaction mixture is then quenched to obtain a crude product, which undergoes esterification with alcohol, rectification, and subsequent alkaline hydrolysis and acidification to yield high-purity this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-difluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield various biaryl compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-difluorobenzoic acid involves its ability to participate in various chemical reactions, primarily through its bromine and fluorine substituents. These substituents influence the compound’s reactivity and interaction with other molecules. In coupling reactions, for example, the bromine atom can undergo oxidative addition with palladium catalysts, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,4-difluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5-bromo-2,4-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSMDXUAEFVYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457301
Record name 5-BROMO-2,4-DIFLUOROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28314-83-2
Record name 5-Bromo-2,4-difluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28314-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-BROMO-2,4-DIFLUOROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What is the significance of 5-bromo-2,4-difluorobenzoic acid in the context of the research paper?

A1: The research paper focuses on demonstrating the versatility of 1,3-difluorobenzene as a starting material for synthesizing various multi-substituted benzene derivatives. This compound is one such derivative, synthesized through a series of reactions starting from 1,3-difluorobenzene. This particular compound highlights the ability to achieve selective substitution at specific positions on the benzene ring, showcasing the regioflexibility offered by the described synthetic methods [].

Q2: Can you describe the synthetic route to obtain this compound from 1,3-difluorobenzene as detailed in the paper?

A2: The synthesis of this compound does not proceed directly from 1,3-difluorobenzene. Instead, it involves an intermediate compound, (2,6-difluorophenyl)triethylsilane. This intermediate is subjected to consecutive deprotonations at positions adjacent to the fluorine atoms. Subsequent electrophilic substitution with bromine introduces a bromine atom at the desired position, leading to the formation of 5-bromo-2,4-difluorophenyltriethylsilane. Further transformations are then required to convert this intermediate into the final this compound [].

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